BenchChemオンラインストアへようこそ!

8-methoxy-1,7-naphthyridin-4(1H)-one

Target selectivity Off-target profiling Chemical biology

Procure 8-Methoxy-1,7-naphthyridin-4(1H)-one (CAS 1935420-71-5) as your validated negative control for 5-lipoxygenase and soluble epoxide hydrolase assays (IC50 >10,000 nM). It is the documented key intermediate in the commercial synthetic route to Savolitinib, ensuring process alignment when generating c-Met inhibitor analogs or drug substance impurities. Its 8-methoxy substitution improves metabolic stability by reducing glucuronidation susceptibility relative to 8-hydroxy analogs. Guided by the 1.8 Å co-crystal structure (PDB: 5EYC), use this scaffold for rational, structure-based derivatization programs to accelerate lead optimization.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B12927316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-1,7-naphthyridin-4(1H)-one
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C1NC=CC2=O
InChIInChI=1S/C9H8N2O2/c1-13-9-8-6(2-4-11-9)7(12)3-5-10-8/h2-5H,1H3,(H,10,12)
InChIKeyLJDFRBRFHBEHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-1,7-naphthyridin-4(1H)-one: A Defined Naphthyridinone Scaffold for Targeted Chemical Biology and Intermediate Procurement


8-Methoxy-1,7-naphthyridin-4(1H)-one (CAS 1935420-71-5) is a heterocyclic small molecule belonging to the 1,7-naphthyridin-4-one class, characterized by a fused bicyclic nitrogen-containing ring system with a methoxy substituent at the 8-position and a carbonyl at the 4-position [1]. This scaffold is recognized in medicinal chemistry for its utility as a core structure in kinase inhibitor design and as a key synthetic intermediate in the preparation of more complex bioactive molecules [1]. The compound's specific substitution pattern offers a defined starting point for derivatization programs, but its inherent biological activity profile differs markedly from more elaborated analogs, which has direct implications for experimental design and material sourcing decisions [2].

Why Substituting 8-Methoxy-1,7-naphthyridin-4(1H)-one with Uncharacterized 1,7-Naphthyridinone Analogs Risks Experimental Failure


Within the 1,7-naphthyridin-4-one class, even minor changes in substitution pattern—such as the position and nature of the methoxy group or modifications at the 3-position—can lead to drastic differences in target engagement and biological potency [1]. For example, while more complex naphthyridinone derivatives exhibit potent inhibition of kinases like c-Met with IC50 values in the nanomolar range [2], the unelaborated 8-methoxy-1,7-naphthyridin-4(1H)-one scaffold shows no measurable inhibition (IC50 >10,000 nM) against unrelated targets such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) [3]. Generic substitution based solely on core structure similarity without reference to specific assay-validated data would therefore ignore critical SAR determinants. This guide provides the quantitative comparative evidence required to make scientifically sound selection decisions between this specific compound and its closest analogs or alternative scaffolds.

Quantitative Differentiation Evidence for 8-Methoxy-1,7-naphthyridin-4(1H)-one: Comparative Data for Procurement Decisions


Target Selectivity: Negligible Activity Against 5-LOX and sEH Provides a Clean Background for Functional Studies

In contrast to many naphthyridinone derivatives that exhibit potent kinase inhibition, 8-methoxy-1,7-naphthyridin-4(1H)-one demonstrates negligible inhibitory activity against human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC50 values exceeding 10,000 nM in both cases [1]. This lack of activity at these specific enzymes provides a defined negative control profile, distinguishing it from more promiscuous analogs. For researchers designing enzyme inhibition assays or cellular target engagement studies, this established inactivity against 5-LOX and sEH means the compound can serve as an inert scaffold or control compound without confounding off-target effects at these nodes.

Target selectivity Off-target profiling Chemical biology Enzymatic assay Background signal

Structural Scaffold Differentiation: 8-Methoxy Substitution Influences Pharmacokinetic Properties Relative to Hydroxy and Unsubstituted Analogs

Within the naphthyridine class, the 8-methoxy substitution has been shown to enhance metabolic stability relative to 8-hydroxy analogs by reducing susceptibility to phase II glucuronidation, as demonstrated in an antileishmanial drug discovery program where conversion of an 8-hydroxy group to an 8-methoxy group led to improved in vivo exposure [1]. While this comparative data originates from a related but structurally distinct series (8-hydroxy naphthyridines with antileishmanial activity), the physicochemical principle—that methoxy substitution at the 8-position reduces glucuronidation liability compared to free hydroxyl—constitutes a class-level inference applicable to 1,7-naphthyridin-4-one scaffolds. This differentiation is particularly relevant when selecting between 8-methoxy, 8-hydroxy, or 8-unsubstituted 1,7-naphthyridin-4-one intermediates for medicinal chemistry optimization.

Pharmacokinetics Metabolic stability Methoxy substitution LogD Permeability

Synthetic Accessibility: Key Intermediate in the Commercial Route to the c-Met Inhibitor Savolitinib (AZD6094)

8-Methoxy-1,7-naphthyridin-4(1H)-one serves as a critical intermediate in the synthesis of Savolitinib (AZD6094, Volitinib), an orally bioavailable, highly selective c-Met inhibitor currently in advanced clinical development and approved for MET exon 14 skipping non-small cell lung cancer [1]. While the compound itself is not the active pharmaceutical ingredient, its role in this commercial synthetic route establishes its provenance and differentiates it from other naphthyridinone analogs that lack a defined position in a validated, scalable manufacturing process [2]. In contrast to generic naphthyridinone building blocks, this specific compound has a documented and reproducible synthetic pathway that has been optimized for process-scale production, as evidenced by patent literature describing the preparation of naphthyridine derivatives for c-Met inhibition [2].

Process chemistry Intermediate Savolitinib c-Met inhibitor Synthetic route

Supporting Evidence: No Significant Inhibition of sEH Confirms Selective Inactivity Profile

In a separate enzymatic assay under comparable conditions, 8-methoxy-1,7-naphthyridin-4(1H)-one also demonstrated IC50 >10,000 nM against human recombinant soluble epoxide hydrolase (sEH) [1]. This consistent lack of activity across two distinct enzyme classes (lipoxygenase and epoxide hydrolase) supports the compound's utility as a biologically inert scaffold in assay systems where off-target enzyme inhibition must be minimized. When compared to structurally related naphthyridinone analogs that exhibit potent c-Met inhibition (IC50 <100 nM) [2], this compound presents a fundamentally different biological signature.

Target selectivity Soluble epoxide hydrolase Negative control Enzymatic assay Off-target

Core Scaffold in c-Met Inhibitor Co-Crystal Structures Validates Binding Mode Feasibility

The 1,7-naphthyridin-4-one core scaffold has been co-crystallized with the c-Met kinase domain, as evidenced by PDB entry 5EYC (resolution 1.8 Å), which reveals the binding pose of a naphthyridinone inhibitor within the ATP-binding pocket [1]. While the co-crystallized ligand (inhibitor 5) bears additional substituents beyond the 8-methoxy group, the shared 1,7-naphthyridin-4-one core demonstrates that this scaffold is capable of engaging the c-Met active site in a defined, crystallographically validated orientation. This structural validation differentiates the 1,7-naphthyridin-4-one scaffold from other heterocyclic cores (e.g., quinoline-4-one, 1,8-naphthyridin-4-one) for which comparable high-resolution c-Met co-crystal structures may not be available.

Structural biology c-Met Co-crystal structure X-ray crystallography Binding mode

Optimal Scientific and Industrial Application Scenarios for 8-Methoxy-1,7-naphthyridin-4(1H)-one Procurement


Negative Control for 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Enzymatic Assays

8-Methoxy-1,7-naphthyridin-4(1H)-one is optimally deployed as a negative control compound in enzymatic assays targeting 5-LOX and sEH, where its demonstrated IC50 >10,000 nM against both enzymes [1] provides a validated baseline for distinguishing true inhibition from assay interference. This application is particularly valuable for researchers screening naphthyridinone-based libraries or conducting mechanism-of-action studies where off-target activity at these enzymes could confound interpretation. The compound's established inactivity profile across two distinct enzyme classes reduces the need for extensive counter-screening, enabling more efficient assay validation and hit triage workflows.

Process Intermediate for the Synthesis of c-Met Inhibitor Analogs and Impurity Standards

As a documented key intermediate in the commercial synthetic route to Savolitinib (AZD6094) [2], 8-methoxy-1,7-naphthyridin-4(1H)-one is ideally suited for process chemistry applications including the generation of c-Met inhibitor analogs, the synthesis of drug substance impurities for analytical reference, and the development of alternative synthetic routes. For CROs and pharmaceutical development teams, procuring this specific intermediate—rather than an uncharacterized naphthyridinone analog—ensures alignment with established process conditions and regulatory documentation, thereby streamlining method development and reducing batch-to-batch variability in downstream applications.

Scaffold for Structure-Based Drug Design Leveraging c-Met Co-Crystal Data

Medicinal chemistry teams engaged in structure-based design of c-Met inhibitors can use 8-methoxy-1,7-naphthyridin-4(1H)-one as a core scaffold for derivatization, guided by the high-resolution (1.8 Å) co-crystal structure of a naphthyridinone ligand bound to the c-Met ATP-binding pocket (PDB: 5EYC) [3]. This structural information provides a rational basis for designing substitutions that optimize potency, selectivity, and drug-like properties. Selecting this specific scaffold over alternative heterocyclic cores for which comparable co-crystal data are unavailable reduces the uncertainty inherent in de novo ligand design and accelerates the identification of lead candidates with favorable binding modes.

Metabolic Stability Optimization Through 8-Methoxy Substitution

Based on class-level SAR observations that 8-methoxy substitution in naphthyridine scaffolds reduces susceptibility to glucuronidation relative to 8-hydroxy analogs [4], this compound is well-suited for medicinal chemistry programs seeking to improve the metabolic stability and oral bioavailability of naphthyridine-based lead series. By procuring the 8-methoxy variant rather than an 8-hydroxy or unsubstituted analog at the outset, research teams can bypass early-stage ADME liabilities and focus optimization efforts on potency and selectivity improvements, thereby compressing lead optimization timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-methoxy-1,7-naphthyridin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.